molecular formula C8H10Cl2N2 B1458293 2,3-Dichloro-5,6-diethylpyrazine CAS No. 1461705-47-4

2,3-Dichloro-5,6-diethylpyrazine

Cat. No.: B1458293
CAS No.: 1461705-47-4
M. Wt: 205.08 g/mol
InChI Key: IGPMBOSVPGVGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-5,6-diethylpyrazine is a chemical compound with the molecular formula C8H10Cl2N2 It belongs to the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5,6-diethylpyrazine typically involves the chlorination of 5,6-diethylpyrazine. This process can be carried out using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-chlorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5,6-diethylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming new substituted pyrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,3-Dichloro-5,6-diethylpyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives, which are valuable in organic synthesis and materials science.

    Biology: This compound can be used in the study of enzyme inhibition and as a building block for designing biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5,6-diethylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the pyrazine ring play a crucial role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-5,6-diethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyrazine derivatives. Its diethyl groups at positions 5 and 6, combined with chlorine atoms at positions 2 and 3, make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2,3-dichloro-5,6-diethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-3-5-6(4-2)12-8(10)7(9)11-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPMBOSVPGVGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)Cl)Cl)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-5,6-diethylpyrazine
Reactant of Route 2
2,3-Dichloro-5,6-diethylpyrazine
Reactant of Route 3
2,3-Dichloro-5,6-diethylpyrazine
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-5,6-diethylpyrazine
Reactant of Route 5
2,3-Dichloro-5,6-diethylpyrazine
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-5,6-diethylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.